6-Vinylisoquinoline

Catalog No.
S8987209
CAS No.
M.F
C11H9N
M. Wt
155.20 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Vinylisoquinoline

Product Name

6-Vinylisoquinoline

IUPAC Name

6-ethenylisoquinoline

Molecular Formula

C11H9N

Molecular Weight

155.20 g/mol

InChI

InChI=1S/C11H9N/c1-2-9-3-4-11-8-12-6-5-10(11)7-9/h2-8H,1H2

InChI Key

NSHHIKUNMOYGBM-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC2=C(C=C1)C=NC=C2

The first reported synthesis of 6-vinylisoquinoline derivatives emerged in the early 21st century alongside developments in transition-metal-catalyzed C-H activation strategies. While simple isoquinolines were isolated from natural sources as early as 1870, the introduction of vinyl groups at specific positions required advanced synthetic techniques. The IUPAC name 6-ethenylisoquinoline systematically describes the compound's structure, though the 6-vinylisoquinoline designation remains prevalent in literature due to its descriptive clarity.

Structural Relationship to Isoquinoline Derivatives

The molecular architecture of 6-vinylisoquinoline combines two key features:

  • Isoquinoline Core: A bicyclic system comprising a benzene ring fused to a pyridine moiety
  • Vinyl Substituent: A C2 hydrocarbon chain at position 6, introducing sp² hybridization and conjugation potential

This structural configuration creates distinct electronic effects compared to other substituted isoquinolines:

Structural FeatureEffect on Properties
Vinyl Group at C6Increased π-conjugation length
N1 Lone PairCoordination sites for metal complexes
Aromatic SystemEnhanced stability and planar geometry

The vinyl group's orientation perpendicular to the isoquinoline plane facilitates orbital overlap, as evidenced by X-ray crystallographic studies of analogous compounds.

Role in Contemporary Organic Synthesis

6-Vinylisoquinoline serves as a multifunctional synthon in modern synthesis:

  • Transition-Metal Catalysis: The vinyl group participates in Heck couplings and cycloadditions
  • Ligand Design: Nitrogen coordination enables use in organometallic complexes
  • Pharmacophore Development: Structural mimicry of bioactive isoquinoline alkaloids

Recent Rhodium-catalyzed protocols demonstrate the compound's utility in annulative coupling reactions, enabling efficient construction of polycyclic architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Heck Vinylation Using Tetraethylammonium Salts

The Mizoroki–Heck reaction has emerged as a cornerstone for introducing vinyl groups to isoquinoline frameworks. A critical innovation involves the use of tetraethylammonium salts as phase-transfer catalysts, which facilitate the coupling of aryl halides with in situ generated alkenes. For example, Prakash and colleagues demonstrated that tetrabutylammonium bromide (TBAB) accelerates the formation of vinyl sulfonate intermediates from chloroethanesulfonyl chloride, enabling efficient coupling with iodobenzene under microwave irradiation [3]. This approach avoids the need for pre-synthesized alkenes, which are prone to polymerization. The ammonium salt stabilizes palladium intermediates, reducing catalyst deactivation and enabling reactions at lower temperatures (180°C vs. traditional 200°C) [3] [4].

Optimization of Reaction Conditions (Solvent, Temperature, Catalysts)

Systematic optimization has identified dimethylacetamide (DMA) and tetrahydrofuran (THF) as optimal solvents for Heck vinylation, balancing substrate solubility and catalyst stability. In comparative studies, THF outperformed dimethylformamide (DMF) in reactions involving aryl bromides, achieving 70% yield for 4-vinylanisole synthesis at reflux [4]. Catalytic systems employing palladium acetate (Pd(OAc)₂) with bulky phosphine ligands, such as BPTBP (2-(di-tert-butylphosphino)biphenyl), show enhanced activity. For instance, ligand 10 in Table 1 of [4] increased yields from 24% to 66% by accelerating oxidative addition steps. Temperature studies reveal that aryl iodides react efficiently at 25°C, while bromides require elevated temperatures (50–140°C) to overcome higher C–Br bond dissociation energies [4] [3].

Substrate Scope and Functional Group Tolerance

Palladium-catalyzed methods exhibit remarkable tolerance for electron-donating (–OCH₃, –CH₃) and electron-withdrawing (–NO₂, –CF₃) groups. Majumdar and co-workers synthesized naphthoxepin derivatives via Heck coupling of brominated benzyl ethers, achieving 86% yields despite the presence of methoxy substituents [3]. Similarly, difluoroalkylated isoquinolines were prepared using bromodifluoroacetic esters, demonstrating compatibility with fluorinated groups [2]. Heterocyclic substrates, including 2-bromo-6-methoxynaphthalene, undergo smooth vinylation to afford 6-vinylisoquinoline analogs in 72% yield [4].

Alternative Pathways for Vinyl Group Introduction

While palladium catalysis dominates vinylation strategies, radical-based approaches offer complementary routes. A palladium-catalyzed radical cascade difluoroalkylation-cyclization of vinyl isocyanides with bromodifluoroacetic derivatives provides access to 1-difluoroalkyl isoquinolines [2]. This method proceeds via single-electron transfer mechanisms, enabling the formation of gem-difluoroalkenes without requiring pre-functionalized alkenes. Additionally, intramolecular aza-Wittig reactions of iminophosphoranes, derived from azidocinnamates, yield isoquinolines under neutral conditions [1]. Though not directly producing 6-vinylisoquinoline, this pathway highlights the versatility of vinyl azides in constructing related scaffolds.

Scalability and Industrial Feasibility

Scalable protocols have been validated through multigram syntheses and Design of Experiment (DoE) optimizations. For example, reactions employing 0.5 mol% Pd(OAc)₂ and 10 mol% TBAB in DMA achieve 94% yield for stilbene derivatives on 10 mmol scales [3]. Catalyst recycling studies indicate that palladium black formation is minimized using electron-rich ligands, reducing metal waste [4]. Economic analyses suggest that THF-based systems are preferable to DMF due to lower solvent costs and easier recovery. Industrial pilots have demonstrated continuous-flow Heck reactions for 6-vinylisoquinoline production, reducing batch times from 40 h to 6 h [3] [4].

Quantitative $$ ^1H $$/$$ ^{13}C $$ Nuclear Magnetic Resonance Techniques

Quantitative nuclear magnetic resonance spectroscopy provides the foundation for structural elucidation of 6-vinylisoquinoline through precise chemical shift assignments and coupling pattern analysis. The $$ ^1H $$ nuclear magnetic resonance spectrum of 6-vinylisoquinoline exhibits distinctive resonance patterns that reflect the electronic environment of both the isoquinoline aromatic system and the vinyl substituent [3] [4].

The aromatic protons of the isoquinoline ring system appear in the characteristic downfield region between 6.0 and 8.5 parts per million, with the nitrogen-containing heterocycle influencing the specific chemical shifts through electron-withdrawing effects [4]. The vinyl protons manifest as a characteristic three-proton system with the terminal vinyl protons appearing as a doublet of doublets in the region of 5.5 to 7.5 parts per million due to conjugation with the aromatic system, while the vinyl hydrogen attached to the carbon bearing the isoquinoline ring appears as a doublet in the 4.6 to 5.9 parts per million range [5] [6]. The coupling constants between vinyl protons typically range from 10 to 17 hertz for trans coupling and 6 to 12 hertz for cis coupling, providing stereochemical information about the vinyl substituent geometry [4].

Quantitative $$ ^{13}C $$ nuclear magnetic resonance spectroscopy reveals the carbon framework with remarkable precision. The aromatic carbons of the isoquinoline ring appear in the 100 to 175 parts per million region, with carbons adjacent to nitrogen showing characteristic downfield shifts in the 140 to 170 parts per million range due to the electron-withdrawing nature of the nitrogen atom [7] [8]. The vinyl carbons appear as two distinct signals in the 100 to 175 parts per million region, with the terminal vinyl carbon typically appearing more upfield than the substituted vinyl carbon due to electronic effects [9]. The quaternary aromatic carbon bearing the vinyl substituent appears in the 120 to 160 parts per million range, often distinguishable through techniques such as distortionless enhancement by polarization transfer or attached proton test experiments [8].

Integration analysis provides quantitative information about proton ratios, confirming the molecular formula and substitution pattern. Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence, establish connectivity patterns and confirm structural assignments through cross-peak analysis [2] [6].

Ultraviolet-Visible and Infrared Spectral Signatures

Ultraviolet-visible spectroscopy of 6-vinylisoquinoline reveals characteristic electronic transitions that provide insight into the conjugated π-electron system. The compound exhibits absorption maxima typically in the 250 to 350 nanometer range, corresponding to π-π* transitions within the extended conjugated system formed by the isoquinoline ring and the vinyl substituent [10] [11]. The presence of the vinyl group extends the conjugation length compared to unsubstituted isoquinoline, resulting in a bathochromic shift of the absorption bands [12]. The nitrogen lone pair contributes to n-π* transitions, typically appearing as weaker absorptions in the 300 to 400 nanometer range [12].

Infrared spectroscopy provides complementary structural information through vibrational analysis. The vinyl group exhibits characteristic carbon-carbon double bond stretching vibrations in the 1620 to 1680 reciprocal centimeters region, with the exact frequency dependent on the degree of conjugation with the aromatic system [13] [14]. The vinyl carbon-hydrogen stretching modes appear in the 3020 to 3100 reciprocal centimeters region, distinguishable from aromatic carbon-hydrogen stretches which typically appear around 3070 reciprocal centimeters [13] [14]. The out-of-plane bending vibrations of the vinyl hydrogen atoms provide fingerprint information in the 800 to 1000 reciprocal centimeters region [14].

The isoquinoline ring system contributes aromatic carbon-carbon stretching vibrations in the 1450 to 1650 reciprocal centimeters region, while carbon-nitrogen stretching modes appear in the 1200 to 1350 reciprocal centimeters range [15] [16]. The aromatic carbon-hydrogen out-of-plane bending vibrations appear in the 700 to 900 reciprocal centimeters region, providing information about the substitution pattern and ring environment [14] [16].

X-ray Crystallographic Studies

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure of 6-vinylisoquinoline in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions that govern crystal packing [17] [18] [19].

The crystallographic analysis reveals the planar nature of the isoquinoline ring system, with the vinyl substituent maintaining coplanarity due to conjugative interactions. Typical bond lengths within the isoquinoline ring fall within expected ranges: carbon-carbon bonds in aromatic rings typically measure 1.39 to 1.42 angstroms, while carbon-nitrogen bonds range from 1.33 to 1.37 angstroms [20] [21]. The vinyl carbon-carbon double bond exhibits a characteristic length of approximately 1.33 to 1.34 angstroms, consistent with sp² hybridization [21].

Bond angles within the isoquinoline ring deviate slightly from ideal 120-degree values due to the incorporation of nitrogen into the aromatic system. The angle strain is particularly evident at positions adjacent to the nitrogen atom, where angles may compress to 117 to 119 degrees [22] [23]. The vinyl substituent maintains typical sp² geometry with carbon-carbon-carbon angles of approximately 120 degrees [21].

Crystal packing analysis reveals the intermolecular interactions that stabilize the solid-state structure. π-π stacking interactions between isoquinoline rings typically occur with centroid-centroid distances of 3.5 to 3.8 angstroms, providing significant stabilization energy [24]. Hydrogen bonding interactions, particularly those involving the nitrogen lone pair as an acceptor, contribute to the three-dimensional network structure [23] [24]. The vinyl substituent may participate in weak carbon-hydrogen···π interactions that influence crystal morphology and stability [24].

Computational Modeling of Electronic Structure

Density functional theory calculations provide detailed insights into the electronic structure, molecular orbitals, and energetic properties of 6-vinylisoquinoline. These calculations complement experimental data and predict properties that may be difficult to measure directly [25] [26] [27].

Optimized geometries calculated using hybrid functionals such as B3LYP with appropriate basis sets typically reproduce experimental bond lengths and angles within 0.01 to 0.02 angstroms and 1 to 2 degrees, respectively [21]. The calculations confirm the planar geometry of the molecule and reveal the extent of conjugation between the isoquinoline ring and vinyl substituent through molecular orbital analysis [25].

Highest occupied molecular orbital and lowest unoccupied molecular orbital calculations provide insight into electronic transitions and reactivity patterns. The highest occupied molecular orbital typically exhibits π-character distributed across the conjugated system, while the lowest unoccupied molecular orbital shows π*-character with significant localization on the nitrogen-containing ring [28] [25]. The energy gap between these orbitals correlates with the observed ultraviolet-visible absorption maximum and provides information about the compound's electronic excitation properties [12].

Vibrational frequency calculations predict infrared and Raman spectra, allowing for mode assignment and confirmation of experimental observations. The calculations typically reproduce experimental frequencies within 50 to 100 reciprocal centimeters when appropriate scaling factors are applied [15] [16]. Natural population analysis and Mulliken charge analysis provide information about electron distribution and partial atomic charges, revealing the polarization effects of the nitrogen atom on the aromatic system [25] [26].

Thermodynamic properties, including formation enthalpies, entropy values, and heat capacities, can be calculated from the electronic and vibrational data, providing a complete thermochemical description of the molecule [25]. These calculations also predict chemical reactivity through frontier molecular orbital theory and electrostatic potential maps, identifying sites of potential electrophilic and nucleophilic attack [26].

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Exact Mass

155.073499291 g/mol

Monoisotopic Mass

155.073499291 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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